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Abstract

DPM-1001 is a potent, specific, and orally bioavailable allosteric inhibitor of Protein Tyrosine
Phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways.[1]
[2] Additionally, DPM-1001 functions as a highly selective copper chelator.[3] This dual
mechanism of action positions DPM-1001 as a promising therapeutic candidate for metabolic
diseases such as type 2 diabetes and obesity, as well as for conditions characterized by copper
overload, like Wilson's disease.[2][3][4] These application notes provide detailed protocols for
in vitro and in vivo studies to characterize the efficacy and mechanism of action of DPM-1001.

Introduction

Protein Tyrosine Phosphatase 1B (PTP1B) is a well-validated therapeutic target for metabolic
diseases. Its inhibition enhances insulin and leptin sensitivity, making it an attractive strategy
for the treatment of type 2 diabetes and obesity.[1][2] DPM-1001 is a novel small molecule that
not only inhibits PTP1B with high potency but also possesses the ability to chelate copper, a
property that contributes to its therapeutic potential in Wilson's disease, a genetic disorder of
copper metabolism.[1][3]

This document outlines detailed experimental procedures for researchers to investigate the
effects of DPM-1001. The protocols cover the enzymatic characterization of PTP1B inhibition,
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the evaluation of its effects on insulin signaling in cellular and animal models, and the
assessment of its copper chelating properties.

Data Presentation

Table 1: In Vitro Efficacy of DPM-1001

Parameter Value Notes

Determined using a

colorimetric assay with p-

PTP1B Inhibition (ICso) 100 nM _
nitrophenyl phosphate (pNPP)
as the substrate.[2]
_ Measured using a radiolabeled
Copper Chelation (K_d) 75 nM

copper (54Cu) binding assay.

Table 2: In Vivo Efficacy of DPM-1001 in a Diet-Induced
Obesity Mouse Model
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Parameter Treatment Group Result Notes
C57BL/6J mice on a
high-fat diet for 12
_ DPM-1001 (5 5% decrease
Body Weight ) weeks. Treatment
mg/kg/day) compared to vehicle o o
administered daily via
oral gavage.
Fasting Blood DPM-1001 (5 Significant reduction Measured after a 6-
Glucose mg/kg/day) vs. vehicle hour fast.
Oral Glucose
Tolerance Test
(OGTT) performed
Glucose Tolerance DPM-1001 (5 Significantly improved  after 10 weeks of
(AUC) mg/kg/day) vs. vehicle treatment. Area Under
the Curve (AUC) for
glucose levels was
calculated.
Insulin Tolerance Test
Insulin Sensitivity DPM-1001 (5 Enhanced glucose (ITT) performed to
(ITT) mg/kg/day) clearance assess whole-body

insulin sensitivity.

Table 3: Effect of DPM-1001 on Copper Levels in a
Mouse Model of Wilson's Disease
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Tissue Treatment Group Result Notes

Toxic milk mouse
model (Atp7b-/-).
Copper levels
) Significant decrease measured by
Liver DPM-1001 i i )
in copper levels inductively coupled
plasma mass
spectrometry (ICP-

MS).[3]

Toxic milk mouse

o model (Atp7b-/-).
) Significant decrease
Brain DPM-1001 Copper levels

in copper levels
measured by ICP-MS.

[3]

Experimental Protocols
Protocol 1: In Vitro PTP1B Enzymatic Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of DPM-1001 on
PTP1B.

Materials:

Recombinant human PTP1B enzyme

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

p-Nitrophenyl phosphate (pNPP) substrate

DPM-1001

96-well microplate

Microplate reader

Procedure:
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Prepare a serial dilution of DPM-1001 in Assay Buffer.

Add 10 pL of the diluted DPM-1001 or vehicle control to the wells of a 96-well plate.
Add 80 pL of diluted PTP1B enzyme solution to each well.

Pre-incubate the plate at 37°C for 15 minutes.

Initiate the reaction by adding 10 pL of pNPP solution to each well.

Incubate the plate at 37°C for 30 minutes.

Stop the reaction by adding 50 pyL of 1 M NaOH.

Measure the absorbance at 405 nm using a microplate reader.

Calculate the percentage of inhibition and determine the ICso value.
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PTP1B Enzymatic Assay Workflow
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Protocol 2: Diet-Induced Obesity (DIO) Mouse Model and
Efficacy Evaluation

This protocol details the induction of obesity in mice and the subsequent evaluation of DPM-

1001's therapeutic effects.

Animal Model:

Male C57BL/6J mice, 6-8 weeks old.

Procedure:

Obesity Induction: Feed mice a high-fat diet (HFD; e.g., 60% kcal from fat) for 12 weeks. A
control group should be fed a standard chow diet.

Treatment: After the induction period, randomly assign HFD-fed mice to a vehicle control
group or a DPM-1001 treatment group (e.g., 5 mg/kg/day). Administer the treatment daily via
oral gavage for the desired duration (e.g., 8-12 weeks).

Monitoring: Monitor body weight and food intake weekly.
Oral Glucose Tolerance Test (OGTT):

o Fast mice for 6 hours.

o Administer glucose orally (2 g/kg body weight).

o Measure blood glucose levels from tail vein blood at 0, 15, 30, 60, 90, and 120 minutes
post-glucose administration.

Insulin Tolerance Test (ITT):
o Fast mice for 4 hours.
o Administer human insulin intraperitoneally (0.75 U/kg body weight).

o Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.
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» Tissue Collection and Analysis: At the end of the study, euthanize mice and collect tissues
(liver, adipose tissue, muscle) for further analysis (e.g., Western blotting for insulin signaling).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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